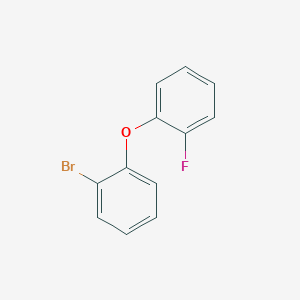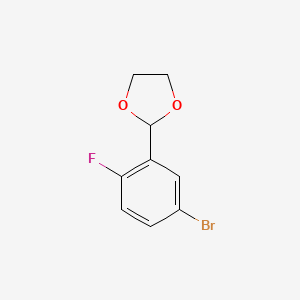
2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane
概要
説明
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, “(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone” was synthesized using an unreported method . Another compound, “5-bromo-2-fluorobenzeneboronic acid”, was synthesized by lithiating 1-bromo-4-fluorobenzene, followed by reaction with a tri (C1 -C6 alkyl) borate .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various methods such as 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds such as “(5-Bromo-2-fluorophenyl)methanol” and “2-(5-Bromo-2-fluorophenyl)propan-2-ol” have been reported. For instance, “(5-Bromo-2-fluorophenyl)methanol” is a solid at room temperature with a molecular weight of 205.03 .
科学的研究の応用
Application in Medicinal Chemistry
- Field : Medicinal Chemistry .
- Summary : (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone is an important organic intermediate in medicinal chemistry . Pyrazinyl ketones are a class of biologically active compounds with potential pharmaceutical and commercial value . In particular, pyrazine compounds and their derivatives have various biological and pharmacological properties, such as anti-inflammatory, antiviral, antitumor, antioxidant, antimycobacterial and cytostatic activities .
- Methods : The compound was obtained by an unreported synthetic method. The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .
- Results : The frontier molecular orbitals and molecular electrostatic potentials of the compound were analyzed by DFT to further understand the reactivity and stability of the title compound .
Safety And Hazards
特性
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJNPWYIXIIEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594020 | |
| Record name | 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane | |
CAS RN |
679840-30-3 | |
| Record name | 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289546.png)
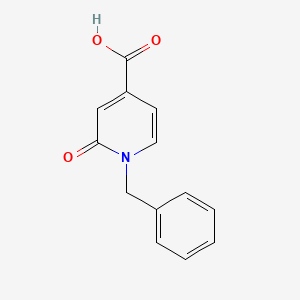
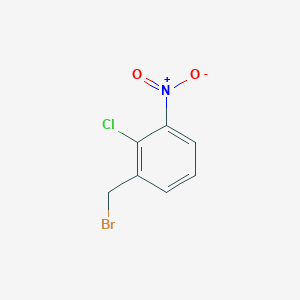
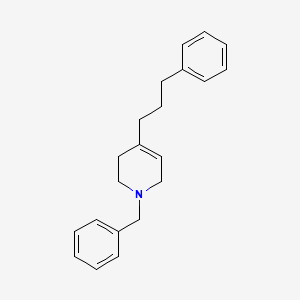
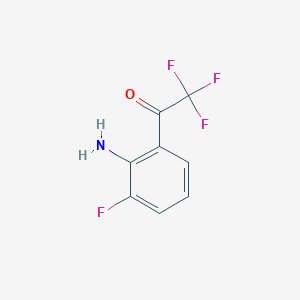
![Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate](/img/structure/B1289562.png)
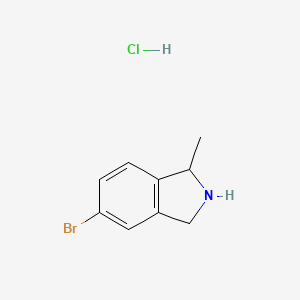
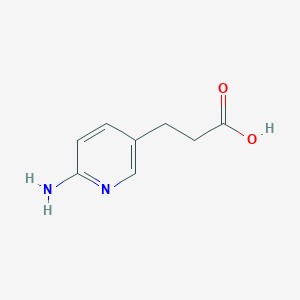

![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)
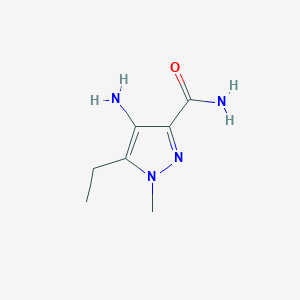

![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)
